molecular formula C8H12N2O B15322644 3-(1H-pyrrol-3-yl)morpholine

3-(1H-pyrrol-3-yl)morpholine

Cat. No.: B15322644
M. Wt: 152.19 g/mol
InChI Key: UKUIOIPQORQJGJ-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-3-yl)morpholine is a heterocyclic compound combining a morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) with a pyrrole substituent at the 3-position. The pyrrole moiety, a five-membered aromatic ring with one nitrogen atom, confers distinct electronic and steric properties to the molecule.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(1H-pyrrol-3-yl)morpholine

InChI

InChI=1S/C8H12N2O/c1-2-9-5-7(1)8-6-11-4-3-10-8/h1-2,5,8-10H,3-4,6H2

InChI Key

UKUIOIPQORQJGJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CNC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-3-yl)morpholine can be achieved through several synthetic routes. One common method involves the condensation of 3-pyrrolecarboxaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrrol-3-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrrole ring into a pyrrolidine ring.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 3-(1H-pyrrolidin-3-yl)morpholine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(1H-pyrrol-3-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-3-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Hexahydro-1H-Pyrrolo[2,1-c]Morpholine-3-Carboxylic Acid Hydrochloride

  • Structure : Features a fused pyrrolo-morpholine core with a carboxylic acid group and hydrochloride salt.
  • Key Differences: The fused bicyclic system increases rigidity compared to the non-fused substituent in 3-(1H-pyrrol-3-yl)morpholine.
  • Applications : Widely used in pharmaceuticals and agrochemicals due to its balanced lipophilicity and solubility .

2-(1H-Pyrazol-3-yl)Morpholine Dihydrochloride

  • Structure : Substitutes pyrrole with pyrazole (a five-membered ring with two adjacent nitrogen atoms).
  • Key Differences :
    • Pyrazole’s dual nitrogen atoms increase hydrogen-bonding capacity and acidity (pKa ~1-2 for pyrazole vs. ~17 for pyrrole).
    • Enhanced metabolic stability compared to pyrrole-containing analogs due to reduced susceptibility to oxidative degradation.
  • Applications : Explored in kinase inhibition studies, where pyrazole’s electronic properties improve target binding .

Morpholine-Linked Pyrrolo-Triazolo-Pyrazine Derivatives (Patent Compounds)

  • Structure : Complex scaffolds integrating morpholine with pyrrolo-triazolo-pyrazine moieties.
  • Key Differences: Extended conjugation and multiple heteroatoms enable interactions with ATP-binding pockets in kinases.
  • Applications : Targeted in oncology research for selective kinase inhibition .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Biological Relevance
This compound ~180 Pyrrole, morpholine Moderate (neutral) Peptidomimetics, ligand design
Hexahydro-1H-Pyrrolo[2,1-c]Morpholine-3-Carboxylic Acid HCl 207.65 Fused pyrrolo-morpholine, carboxylic acid High (ionic) Drug delivery, agrochemicals
2-(1H-Pyrazol-3-yl)Morpholine Dihydrochloride N/A Pyrazole, morpholine High (ionic) Kinase inhibition
Patent Pyrrolo-Triazolo-Pyrazine Derivatives ~450-500 Multiple heterocycles Low to moderate Oncology targets

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